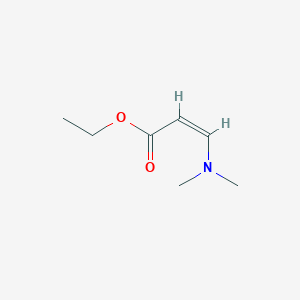

(Z)-ethyl 3-(dimethylamino)acrylate

Description

Properties

CAS No. |

924-99-2 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl (Z)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5- |

InChI Key |

MVUMJYQUKKUOHO-WAYWQWQTSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\N(C)C |

Canonical SMILES |

CCOC(=O)C=CN(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Dimethylamino Acrylate and Its Stereoisomers

Optimized Laboratory-Scale Synthesis Techniques for Ethyl 3-(Dimethylamino)acrylate

The laboratory synthesis of ethyl 3-(dimethylamino)acrylate has traditionally relied on classical condensation reactions. Recent refinements have focused on improving yield, purity, and reaction conditions.

Refinements in Classical Condensation Reactions

Classical methods for synthesizing β-enaminoesters like ethyl 3-(dimethylamino)acrylate often involve the condensation of a β-keto ester with an amine. One common approach is the reaction of ethyl acetoacetate (B1235776) with dimethylamine (B145610). Refinements to this methodology include the use of various catalysts and reaction conditions to drive the equilibrium towards the product and minimize side reactions.

Another established method involves the reaction of ethyl propiolate with dimethylamine. A straightforward procedure involves the dropwise addition of a solution of dimethylamine in ethanol (B145695) to a stirred solution of ethyl propiolate in the same solvent at room temperature. The exothermic reaction is typically stirred for several hours, after which the solvent is removed and the product is purified by distillation.

More advanced refinements involve a one-pot synthesis where ethyl acetate (B1210297), dimethylamine, and carbon monoxide are reacted in the presence of a catalyst system. acs.org This method, while also suitable for larger scale, can be adapted for laboratory use, offering high yields and purity. The reaction is typically carried out in an autoclave under pressure. acs.org

A variety of catalysts have been explored to improve the efficiency of these condensation reactions. These include both acid and base catalysts. For instance, the reaction can be promoted by potassium carbonate in the presence of triethylamine (B128534). chemicalbook.com The choice of solvent also plays a crucial role, with options ranging from ethanol to toluene, methylene (B1212753) chloride, and tetrahydrofuran. google.com

Table 1: Comparison of Laboratory-Scale Synthetic Methods

| Method | Reactants | Catalyst/Reagents | Typical Yield |

|---|---|---|---|

| Condensation | Ethyl acetoacetate, Dimethylamine | Acid or Base catalyst | Moderate to High |

| Michael Addition | Ethyl propiolate, Dimethylamine | None (exothermic) | ~87% |

| One-Pot Synthesis | Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium ethoxide, Ethyl formate | >95% acs.org |

| Vilsmeier-Haack Type | Ketene (B1206846) diethyl acetal (B89532), Vilsmeier reagent | Potassium carbonate, Triethylamine | ~27% chemicalbook.com |

Application of Polymerization Inhibitors for Enhanced Purity and Yield

A significant challenge in the synthesis and purification of ethyl 3-(dimethylamino)acrylate is its propensity to polymerize, especially at elevated temperatures required for distillation. The use of polymerization inhibitors is crucial to obtain a product with high purity and to maximize the isolated yield.

During the purification step, which typically involves reduced pressure distillation, a variety of polymerization inhibitors can be added to the crude product. A Chinese patent discloses a method where the crude ethyl 3-(N,N-dimethylamino)acrylate is mixed with a polymerization inhibitor before distillation. google.com This approach has been shown to yield a product with a purity of up to 99.9% and a yield of over 97.8%. google.com

The patent lists a wide range of effective polymerization inhibitors, which can be used individually or in combination. These include:

Phenolic compounds: 2,6-dinitro-p-cresol, o-sec-butyl-4,6-dinitrophenol, 2,4-dimethyl-6-tert-butylphenol, and 2,6-di-tert-butyl-p-cresol.

Nitroxide radicals: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Other nitrogen-containing compounds: 2,2,6,6-tetramethylpiperidone and N-methyl-2-pyrrolidone.

Sulfur-containing compounds: dimethylthiophenylenediamine.

Organic sulfonic acids: methanesulfonic acid, toluenesulfonic acid, xylenesulfonic acid, cumenesulfonic acid, dodecylbenzenesulfonic acid, pentadecylbenzenesulfonic acid, and dinonylnaphthalenesulfonic acid. google.com

The selection of a specific inhibitor or a combination thereof can be tailored to the specific reaction conditions and purification setup to achieve optimal results.

Innovations in Scalable Production of Ethyl 3-(Dimethylamino)acrylate

The increasing demand for ethyl 3-(dimethylamino)acrylate has driven the development of innovative and scalable production methods that offer advantages in terms of efficiency, safety, and cost-effectiveness over traditional batch processes.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of chemical intermediates. While specific literature on the continuous-flow synthesis of ethyl 3-(dimethylamino)acrylate is limited, the synthesis of structurally similar β-aminocrotonates has been successfully demonstrated in a continuous process. This process involves reacting a ketonic ester, such as ethyl acetoacetate, with a base like ammonia (B1221849) or an amine in the presence of an organic solvent and an acid catalyst. google.com This approach results in high yields (>93%) and purity (>99.98%). google.com

By analogy, a continuous-flow process for ethyl 3-(dimethylamino)acrylate could be envisioned. Such a system would involve pumping streams of the reactants, for instance, ethyl propiolate and dimethylamine in a suitable solvent, through a heated reactor coil. The product stream would then be collected and purified continuously. The advantages of a flow process include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volume at any given time, and the potential for straightforward automation and scale-up. A lipase-catalyzed Michael addition of amines to acrylates in a continuous-flow microreactor has also been reported for the synthesis of β-amino acid esters, offering a green and efficient alternative. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained significant traction as a method to accelerate organic reactions. For the synthesis of β-enamino esters, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating.

Several studies have reported the successful microwave-assisted synthesis of various β-enamino esters. These reactions are often carried out under solvent-free conditions, which is an additional environmental benefit. For example, the reaction of 1,3-dicarbonyl compounds with amines can be efficiently promoted by microwave irradiation, sometimes in the presence of a catalyst, to afford the corresponding β-enaminones and enaminoesters in high yields. The use of microwave heating has been shown to be effective for a wide range of aromatic and aliphatic amines.

While a specific protocol for the microwave-assisted synthesis of ethyl 3-(dimethylamino)acrylate is not extensively documented in the reviewed literature, the general success of this technique for the synthesis of related β-enamino esters suggests its high potential for this specific compound. A hypothetical microwave-assisted protocol would involve mixing the reactants, either neat or in a minimal amount of a high-boiling solvent, and irradiating the mixture in a dedicated microwave reactor for a short period. The rapid and efficient heating provided by microwaves could lead to a significant reduction in reaction time and potentially cleaner reaction profiles.

Industrial Adaptations for Large-Scale Manufacturing

For the large-scale industrial production of ethyl 3-(dimethylamino)acrylate, a "one-pot" synthesis method has been developed that is particularly suitable for continuous production. google.com This process utilizes ethyl acetate, dimethylamine, and carbon monoxide as the primary raw materials. google.com

The reaction is carried out in an organic solvent in the presence of two catalysts, designated as catalyst A and catalyst B. Catalyst A can be sodium ethoxide, sodium tert-butoxide, or sodium hydride, while catalyst B can be diethyl carbonate, ethyl formate, DMF, or triethyl orthoformate, or a mixture thereof. google.com The reaction is conducted at a controlled temperature of 30-70 °C and a pressure of 10-60 bar for 1-4 hours. google.com

This one-pot method offers several advantages for industrial manufacturing. It streamlines the production process, reducing the number of operational steps and thus labor intensity. The reported total yield is higher than 95%, with a purity of over 99.8% as determined by HPLC. google.com This high efficiency leads to better raw material utilization and lower production costs, making it an economically viable and environmentally more friendly option for large-scale manufacturing. google.com The process is also amenable to continuous operation, which is a significant advantage for industrial production. google.com

Table 2: Industrial Production Parameters

| Parameter | Value | Reference |

|---|---|---|

| Raw Materials | Ethyl acetate, Dimethylamine, Carbon Monoxide | google.com |

| Catalyst A | Sodium ethoxide, Sodium tert-butoxide, or Sodium hydride | google.com |

| Catalyst B | Diethyl carbonate, Ethyl formate, DMF, or Triethyl orthoformate | google.com |

| Temperature | 30-70 °C | google.com |

| Pressure | 10-60 bar | google.com |

| Reaction Time | 1-4 hours | google.com |

| Total Yield | >95% | google.com |

| Purity (HPLC) | >99.8% | google.com |

Mechanistic Investigations of Chemical Reactions Involving Ethyl 3 Dimethylamino Acrylate

Nucleophilic Reactivity of the Enamine Moiety in Ethyl 3-(Dimethylamino)acrylate

The enamine functional group in ethyl 3-(dimethylamino)acrylate is characterized by the presence of a nitrogen atom conjugated with a carbon-carbon double bond. This arrangement results in increased electron density at the β-carbon, making it a potent nucleophile.

Michael-Type Additions

The electron-rich β-carbon of the enamine in ethyl 3-(dimethylamino)acrylate readily participates in Michael-type additions, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism involves the attack of the enamine's β-carbon on the electrophilic β-carbon of a Michael acceptor.

A variety of Michael acceptors can be employed in these reactions, including α,β-unsaturated esters, nitriles, and ketones. researchgate.net The reaction is often facilitated by a base, which can be either organic or inorganic in nature. researchgate.net The choice of base and reaction conditions can influence the efficiency and selectivity of the addition.

For instance, the reaction of ethyl 3-(dimethylamino)acrylate with other acrylate (B77674) esters can be promoted under various conditions, including the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov Thiol-acrylate Michael additions, another important application, can be initiated by nucleophilic amines, leading to the formation of β-thiopropionate linkages, which are of interest in areas like drug delivery. nih.govnih.gov

C-Acylation and C-Alkylation Reactions

The nucleophilic character of the enamine moiety also allows for C-acylation and C-alkylation reactions. In these transformations, the β-carbon of ethyl 3-(dimethylamino)acrylate attacks an acyl or alkyl electrophile, respectively.

C-acylation is typically achieved using acyl halides or anhydrides in the presence of a Lewis acid catalyst. masterorganicchemistry.com The Lewis acid activates the acylating agent, making it more susceptible to nucleophilic attack. The resulting product is a β-dicarbonyl compound.

C-alkylation can be more challenging due to the potential for N-alkylation of the enamine nitrogen. However, under carefully controlled conditions, C-alkylation can be achieved. The choice of alkylating agent and reaction parameters is crucial to favor the desired C-C bond formation.

Regioselectivity and Stereoselectivity in Nucleophilic Additions

In nucleophilic addition reactions involving ethyl 3-(dimethylamino)acrylate, the regioselectivity is generally high, with the nucleophile preferentially attacking the β-carbon of the enamine system. This is a direct consequence of the electronic nature of the enamine, where the nitrogen atom's lone pair donates electron density to the double bond, making the β-carbon the most nucleophilic site.

The stereoselectivity of these additions can be influenced by several factors, including the structure of the reactants, the presence of chiral catalysts or auxiliaries, and the reaction conditions. While the inherent stereocontrol of reactions with simple acyclic enamines like ethyl 3-(dimethylamino)acrylate may be limited, the development of asymmetric methodologies is an active area of research.

Electrophilic Reactivity of the Ester Carbonyl Group

While the enamine moiety imparts strong nucleophilic character to the molecule, the ester carbonyl group in ethyl 3-(dimethylamino)acrylate can act as an electrophile. The carbonyl carbon is electron-deficient due to the electronegativity of the two adjacent oxygen atoms and can be attacked by strong nucleophiles.

The reactivity of the ester group is, however, generally lower than that of the enamine's β-carbon. This is because the lone pair of the ester oxygen atom can donate electron density to the carbonyl carbon through resonance, partially mitigating its electrophilicity. ucalgary.ca Nevertheless, under appropriate conditions, reactions such as hydrolysis, aminolysis, or reduction of the ester group can occur. The relative reactivity of the two sites allows for selective transformations by carefully choosing the reagents and reaction conditions.

Transamination Reactions with Ethyl 3-(Dimethylamino)acrylate

Transamination reactions involve the transfer of an amino group from one molecule to another. In the context of ethyl 3-(dimethylamino)acrylate, this can involve the displacement of the dimethylamino group by another amine.

These reactions are synthetically useful for the preparation of a variety of β-aminoacrylates with different N-substituents. The mechanism typically involves the nucleophilic attack of the incoming amine on the β-carbon of the enamine, followed by the elimination of dimethylamine (B145610). This process can be reversible, and the position of the equilibrium can be influenced by factors such as the relative nucleophilicity and concentration of the amines. Such transformations are valuable in the synthesis of precursors for more complex molecules, including peptides. nih.gov

Solvent-Free Transamination Methodologies

The development of solvent-free reaction conditions is a significant goal in green chemistry. For the transamination of ethyl 3-(dimethylamino)acrylate, solvent-free methodologies offer several advantages, including reduced waste, lower costs, and often simpler purification procedures.

These reactions can be carried out by heating a mixture of ethyl 3-(dimethylamino)acrylate and the desired amine, sometimes in the presence of a catalyst. The volatile dimethylamine byproduct can be removed under reduced pressure to drive the reaction to completion. The efficiency of the process depends on the nucleophilicity and boiling point of the incoming amine.

Microwave-Promoted Transamination Kinetics

Transamination reactions, which involve the exchange of an amino group, are fundamental in organic synthesis. While specific kinetic studies on the microwave-promoted transamination of ethyl 3-(dimethylamino)acrylate are not extensively documented in peer-reviewed literature, the principles can be inferred from related processes involving β-enamino esters and microwave-assisted organic synthesis (MAOS).

Microwave irradiation is known to significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. scirp.orgnih.gov This rate enhancement is attributed to efficient and uniform heating of the reaction mixture. nih.gov In the context of transamination or esterification of amino acids, microwave assistance has been shown to be highly effective. For instance, the solvent-free esterification of L-leucine with alcohols is accelerated under microwave irradiation, an effect attributed to the rapid energy transfer to the reactants. scirp.org Similarly, the synthesis of β-amino-α,β-unsaturated esters has been achieved in excellent yields and short reaction times using microwave assistance. researchgate.net

The kinetics of such reactions are influenced by several factors, including microwave power, reaction time, and the molar ratio of reactants. In the enzymatic esterification of fatty acids, for example, the reaction rate and conversion yield are highly dependent on the applied microwave power, with an optimal power level leading to maximum conversion. nih.gov It is plausible that the transamination of ethyl 3-(dimethylamino)acrylate would follow similar kinetic behavior under microwave irradiation. The reaction would likely proceed via a nucleophilic attack of the incoming amine on the β-carbon of the enamine, followed by the elimination of dimethylamine. Microwave irradiation would be expected to lower the activation energy barrier for this process, thus increasing the reaction rate.

Table 1: Factors Influencing Microwave-Assisted Reactions

| Parameter | Effect on Reaction Kinetics | Reference |

| Microwave Power | Increases reaction rate up to an optimal point, beyond which it may not improve or could degrade products. | nih.gov |

| Reaction Time | Significantly reduced compared to conventional heating methods. | nih.govresearchgate.net |

| Solvent | Can be performed under solvent-free conditions, enhancing efficiency and green credentials. | scirp.org |

| Reactant Ratio | Molar ratio of reactants significantly affects the conversion and yield. | nih.gov |

Cycloaddition Reactions of Ethyl 3-(Dimethylamino)acrylate

The electron-rich double bond of ethyl 3-(dimethylamino)acrylate makes it an excellent partner in various cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds.

[2+n] Cycloaddition Pathways

Ethyl 3-(dimethylamino)acrylate can participate in several modes of cycloaddition, including [2+2], [3+2], and [4+2] pathways, leading to a diverse range of cyclic structures.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, are a well-established method for synthesizing five-membered heterocyclic rings. uchicago.edunih.gov Ethyl 3-(dimethylamino)acrylate, acting as the dipolarophile, can react with various 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the regioselectivity and mechanism of such reactions. For instance, the reaction of a related enaminone with nitrilimines has been analyzed to predict the preferred regioisomer. researchgate.net The high nucleophilicity of the β-carbon of the enamine dictates the regiochemical outcome of the cycloaddition. masterorganicchemistry.com

[4+2] Cycloadditions (Diels-Alder Reactions): In the classic Diels-Alder reaction, ethyl 3-(dimethylamino)acrylate acts as an electron-rich dienophile. wikipedia.org It reacts with conjugated dienes to form substituted cyclohexene (B86901) derivatives. The reaction is driven by the formation of two new, stable sigma bonds. organic-chemistry.org The stereochemistry of the reaction is highly controlled, and the regioselectivity is governed by the electronic properties of both the diene and the dienophile. wikipedia.org Due to the electron-donating dimethylamino group, ethyl 3-(dimethylamino)acrylate is particularly well-suited for inverse-electron-demand Diels-Alder reactions, where it reacts with electron-poor dienes. nih.gov

Hetero-Diels-Alder Reactions

A variation of the [4+2] cycloaddition is the hetero-Diels-Alder reaction, where one or more heteroatoms are present in the diene or dienophile. organic-chemistry.org This provides a powerful route to six-membered heterocyclic compounds. organic-chemistry.orgyoutube.com Ethyl 3-(dimethylamino)acrylate can serve as the dienophile in reactions with heterodienes (dienes containing a heteroatom). For example, its reaction with 1-aza-1,3-butadienes or other azadienes can lead to the synthesis of substituted dihydropyridines or other nitrogen-containing heterocycles. nih.govnih.gov The mechanism involves the overlap of the frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene in inverse-demand reactions), and the regioselectivity is predictable based on the orbital coefficients. organic-chemistry.orgnih.gov These reactions are valuable for creating complex nitrogen-containing scaffolds found in many biologically active molecules. nih.govnih.gov

Substitution Reactions Involving the Dimethylamino Group

The dimethylamino group of ethyl 3-(dimethylamino)acrylate is a good leaving group, allowing for its displacement through nucleophilic substitution reactions. This reactivity is characteristic of enamines and provides a pathway to introduce a variety of substituents at the β-position.

A notable example is the reaction of ethyl 3-(dimethylamino)acrylate with organometallic reagents. Research has shown that phenyldimethylsilyllithium reacts with ethyl 3-(dimethylamino)acrylate via a conjugate addition. researchgate.net However, instead of simple addition, subsequent work-up can lead to the substitution of the dimethylamino group. When the intermediate enolate is treated with methyl iodide before aqueous work-up, the product is ethyl 3-(E)-dimethyl(phenyl)silylpropenoate, indicating a formal substitution of the dimethylamino group by the silyl (B83357) group. researchgate.net In contrast, reaction with phenyllithium (B1222949) or methyllithium (B1224462) followed by methylation leads to C-methylation of the intermediate enolate without displacement of the dimethylamino group. researchgate.net This highlights the unique reactivity imparted by the silyl nucleophile in promoting the substitution pathway.

This type of substitution is mechanistically important as it expands the synthetic utility of ethyl 3-(dimethylamino)acrylate beyond its role as a simple Michael acceptor, allowing for the direct introduction of carbon and heteroatom nucleophiles at the β-position. The reaction likely proceeds through an addition-elimination mechanism.

Oxidative and Reductive Transformation Pathways of Ethyl 3-(Dimethylamino)acrylate

The enamine and acrylate functionalities of ethyl 3-(dimethylamino)acrylate are susceptible to both oxidation and reduction, opening up various transformation pathways.

Oxidative Pathways: Enamines are electron-rich and can be readily oxidized. nih.gov The oxidation of ethyl 3-(dimethylamino)acrylate can lead to several products depending on the oxidant and reaction conditions. For example, oxidation of enamines with reagents like potassium permanganate (B83412) can lead to cleavage of the double bond, yielding α-hydroxy amides or N-formyl amino compounds. patsnap.com The electrochemical oxidation of enamines has also been studied, revealing their redox properties and the nature of the resulting radical cation intermediates. nih.gov These intermediates can then undergo further reactions. While specific studies on ethyl 3-(dimethylamino)acrylate are limited, the general reactivity of enamines suggests that oxidative conditions could lead to epoxidation of the double bond, cleavage to form smaller carbonyl compounds, or reactions involving the nitrogen atom.

Reductive Pathways: The carbon-carbon double bond in β-enamino esters can be selectively reduced under various conditions. Catalytic hydrogenation using catalysts like PtO₂ or Pd/C is a common method. wikipedia.orgorganic-chemistry.org These reductions can proceed with high diastereoselectivity, which is influenced by the choice of catalyst and the structure of the substrate. wikipedia.orgorganic-chemistry.org Chemical reduction using hydride reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) is also effective. researchgate.net For instance, the reduction of β-enamino esters with sodium borohydride in ethanol (B145695) can selectively reduce the ester group to the corresponding alcohol without affecting the enamine functionality under controlled conditions. researchgate.net Conversely, reduction with sodium triacetoxyborohydride can reduce the enamine double bond to afford β-amino esters. These reductive pathways are crucial for the synthesis of saturated amino esters and amino alcohols, which are important chiral building blocks.

Table 2: Examples of Reduction Conditions for β-Enamino Esters

| Reducing Agent | Solvent | Substrate Type | Product Type | Reference |

| PtO₂, H₂ | - | Endocyclic β-enamino ester | syn-amino ester | wikipedia.orgorganic-chemistry.org |

| Pd/C, H₂ | - | Exocyclic β-enamino ester | anti-amino ester | wikipedia.orgorganic-chemistry.org |

| Sodium triacetoxyborohydride | Acetic Acid | Enantiopure β-enamino ester | β-amino ester | |

| Sodium borohydride | Ethanol | β-enamino ester | β-amino alcohol | researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of ethyl 3-(dimethylamino)acrylate is key to controlling its reactivity and harnessing its synthetic potential. The mechanisms of its primary reactions are governed by the electronic nature of the molecule.

Nucleophilic Attack: The core reactivity of ethyl 3-(dimethylamino)acrylate in many reactions, including Michael additions, substitutions, and some cycloadditions, is initiated by a nucleophilic attack at the electron-deficient β-carbon. masterorganicchemistry.com The polarization of the π-system by the electron-withdrawing ester group and the electron-donating dimethylamino group makes the β-position highly susceptible to nucleophiles. The subsequent steps depend on the nature of the nucleophile and the reaction conditions, leading to either addition or addition-elimination products.

Cycloaddition Mechanisms: The mechanism of cycloaddition reactions is pericyclic, involving a cyclic transition state where bonds are formed and broken concertedly. wikipedia.org In Diels-Alder reactions, the reaction proceeds through a boat-like transition state, and the stereochemical outcome is dictated by the endo rule, which is favored by secondary orbital interactions. organic-chemistry.org The regioselectivity is explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the HOMO of one component and the LUMO of the other is maximized. wikipedia.orgorganic-chemistry.org For [3+2] cycloadditions, theoretical studies like Molecular Electron Density Theory (MEDT) have been used to analyze the reaction pathways, confirming a polar character for many of these reactions. nih.gov

Hydrolysis Mechanism: The hydrolysis of related poly(dimethylaminoethyl acrylate) has been studied in detail, revealing a pH-dependent mechanism. orgsyn.org At neutral or basic pH, the hydrolysis is believed to be initiated by the intramolecular attack of the tertiary amine on the ester carbonyl, followed by hydrolysis of the resulting intermediate. At acidic pH, the mechanism likely involves protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by water. orgsyn.org This detailed mechanistic understanding is crucial for applications where the stability of the ester linkage is a factor.

Isotopic Labeling Studies to Track Reaction Pathways

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (deuterium) for ¹H), researchers can follow the labeled atom's position in the products, providing direct evidence for proposed reaction pathways and ruling out others. nih.gov

In the context of reactions involving ethyl 3-(dimethylamino)acrylate, which is often formed in situ from the aza-Michael addition of dimethylamine to ethyl acrylate, isotopic labeling can be particularly insightful. For instance, in the study of the formation of more complex heterocyclic structures from enamine intermediates, ¹⁵N-labeling of the amine nucleophile can definitively confirm the origin of nitrogen atoms in the final product. A study on a one-pot three-component reaction to form 3-sulfonyl-2-aminopyridines utilized ¹⁵NH₄Cl to demonstrate that the pyridine (B92270) ring nitrogen originated from the ammonia (B1221849) source. acs.org A similar strategy could be employed in reactions where ethyl 3-(dimethylamino)acrylate is a precursor, using ¹⁵N-labeled dimethylamine to track the dimethylamino group's role in subsequent cyclization or rearrangement steps.

Furthermore, deuterium (B1214612) labeling can be used to probe kinetic isotope effects (KIEs), which reveal information about bond-breaking or bond-forming steps in the rate-determining step of a reaction. nih.gov For example, if the transfer of a proton from the amine to the acrylate is the rate-limiting step in the formation of ethyl 3-(dimethylamino)acrylate, using a deuterated amine (e.g., (CD₃)₂NH) would result in a slower reaction rate. While specific KIE studies on the formation of ethyl 3-(dimethylamino)acrylate are not extensively reported, the principle has been applied to understand other amine addition reactions and metabolic pathways. nih.govnih.gov The observation of a significant KIE would provide strong evidence for the specific transition state involved.

The application of isotopic labeling in studying the reactions of ethyl 3-(dimethylamino)acrylate can be summarized as follows:

| Isotope | Application in Studying Ethyl 3-(Dimethylamino)acrylate Reactions | Information Gained |

| ¹⁵N | Labeling the dimethylamine nitrogen in the aza-Michael addition. | Confirms the incorporation and position of the nitrogen atom in the final products of subsequent reactions. acs.org |

| ¹³C | Labeling specific carbon atoms in the ethyl acrylate backbone (e.g., at the α or β position). | Elucidates the mechanism of skeletal rearrangements or cyclizations involving the acrylate backbone. |

| ²H (D) | Use of deuterated dimethylamine or deuterated solvents. | Determines the kinetic isotope effect to identify the rate-determining step, particularly proton transfer steps. nih.gov |

These studies, though often complex to execute and analyze, provide unambiguous evidence of reaction pathways that is often difficult to obtain through other means.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For reactions involving ethyl 3-(dimethylamino)acrylate, which is typically formed via the aza-Michael addition of dimethylamine to ethyl acrylate, kinetic analysis provides insights into the reaction order, rate constants, and the factors influencing the reaction speed, such as solvent, temperature, and catalysts.

The aza-Michael addition of amines to acrylates has been the subject of detailed kinetic investigations. Computational and experimental studies on the addition of primary and secondary amines to ethyl acrylate have shown that the reaction generally proceeds through a zwitterionic intermediate. nih.govacs.org The rate-determining step is often the amine-assisted proton transfer. nih.govacs.org Primary amines have been observed to react faster than secondary amines due to a combination of steric and electronic effects, as well as the solvation of the transition state. nih.govacs.org

The rate of the aza-Michael addition is also significantly influenced by the solvent. Polar protic solvents, such as methanol, can accelerate the reaction by stabilizing the charged intermediates and facilitating proton transfer. researchgate.net In some cases, the reaction can be significantly slower in non-polar solvents.

Representative Kinetic Data for Aza-Michael Addition of Amines to Acrylates

| Amine | Acrylate | Solvent | Temperature (°C) | Observed Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Benzylamine | Methyl Acrylate | None (Microwave) | 80 | High (10 min for 95% yield) | nih.gov |

| Piperidine (B6355638) | Ethyl Acrylate | None | Room Temp | Moderate (2-3 days for completion) | researchgate.net |

| Phenylethylamine | Methyl Acrylate | Methanol | Room Temp | High (15 min for >95% purity) | researchgate.net |

| Primary Amines | Methyl Acrylate | Not Specified | Room Temp | k₂/k₁ ≈ 0.026 (ratio of second to first addition) | nih.gov |

This data highlights that the reaction conditions, including the choice of amine, solvent, and temperature, play a crucial role in the kinetics of the formation of the enamine. For ethyl 3-(dimethylamino)acrylate, being a product of a secondary amine addition, the reaction rate would be expected to follow the general trends observed for other secondary amines.

Spectroscopic Monitoring of Intermediates

The direct observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable tools for monitoring the progress of reactions involving ethyl 3-(dimethylamino)acrylate and for identifying transient species. nih.govresearchgate.netupc.edu

NMR Spectroscopy: Real-time NMR spectroscopy can follow the disappearance of reactants and the appearance of products over time. asahilab.co.jp In the context of the aza-Michael addition to form ethyl 3-(dimethylamino)acrylate, ¹H NMR can be used to monitor the signals of the vinyl protons of ethyl acrylate as they are consumed and the new signals of the enamine product appear. researchgate.net Advanced techniques like time-resolved nonuniform sampling (TR-NUS) 2D NMR have been employed to monitor similar aza-Michael additions, providing detailed structural information and allowing for the identification of products even in complex mixtures. nih.gov While the zwitterionic intermediate in the aza-Michael addition is typically short-lived and present in low concentrations, low-temperature NMR studies could potentially allow for its direct observation.

FTIR Spectroscopy: In-situ FTIR spectroscopy is another powerful technique for monitoring reaction kinetics. The progress of the aza-Michael addition can be followed by monitoring the disappearance of the C=C stretching vibration of the acrylate and the N-H stretching vibration of the amine, along with the appearance of new bands corresponding to the enamine product. upc.edu For example, a study on the curing of amine-acrylate mixtures used FTIR to track the conversion of the acrylate C=C bond at approximately 1620-1636 cm⁻¹ and the carbonyl ester band around 1720 cm⁻¹. upc.edu

The table below summarizes the key spectroscopic signals that can be monitored to follow the formation of ethyl 3-(dimethylamino)acrylate from dimethylamine and ethyl acrylate.

Spectroscopic Signatures for Monitoring the Formation of Ethyl 3-(Dimethylamino)acrylate

| Technique | Reactant Signal (to disappear) | Product Signal (to appear) | Intermediate (potential for observation) |

|---|---|---|---|

| ¹H NMR | Vinyl protons of ethyl acrylate (~5.8-6.4 ppm) | Enamine vinyl protons (~4.5 and ~7.5 ppm), N-methyl protons (~2.9 ppm) | Zwitterionic intermediate (distinct chemical shifts, likely at low temperature) |

| ¹³C NMR | Vinyl carbons of ethyl acrylate (~128, 130 ppm) | Enamine vinyl carbons, N-methyl carbons | Zwitterionic intermediate (shifted carbon signals) |

| FTIR (cm⁻¹) | C=C stretch of acrylate (~1635 cm⁻¹), N-H stretch of dimethylamine (~3300 cm⁻¹) | C=C stretch of enamine (~1650 cm⁻¹), C-N stretch | Charged species may show broad absorption bands |

Strategic Applications of Ethyl 3 Dimethylamino Acrylate As a Versatile Synthetic Building Block

Utility in Heterocyclic Compound Synthesis

The trifunctional nature of ethyl 3-(dimethylamino)acrylate makes it an exceptional precursor for heterocyclic synthesis. The dimethylamino group can act as a leaving group upon nucleophilic attack at the β-position, while the α,β-unsaturated ester moiety can participate in various cycloaddition and condensation reactions. This reactivity allows for the facile construction of diverse heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrimidines, Carbostyrils, Imidazolinones)

Ethyl 3-(dimethylamino)acrylate is extensively used in the synthesis of a variety of nitrogen-containing heterocycles, which are core structures in many biologically active compounds.

Pyrroles: The synthesis of substituted pyrroles can be achieved through reactions involving ethyl 3-(dimethylamino)acrylate. For instance, the reaction with TosMIC (tosylmethyl isocyanide) under basic conditions can lead to the formation of pyrrole (B145914) derivatives. This [3+2] cycloaddition strategy provides a direct route to functionalized pyrrole rings, which are prevalent in pharmaceuticals and natural products. mdpi.com

Pyridines: While direct synthesis of simple pyridines using ethyl 3-(dimethylamino)acrylate is less common, derivatives of this compound are instrumental in constructing more complex pyridine-containing systems. The reactivity of the acrylate (B77674) backbone allows for its incorporation into multi-step syntheses that ultimately yield highly substituted pyridine (B92270) rings.

Pyrimidines: Pyrimidines, or 1,3-diazines, are a critical class of heterocycles found in nucleic acids and numerous therapeutic agents. bu.edu.egthieme-connect.de The construction of the pyrimidine (B1678525) ring often involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment (like urea, thiourea, or guanidine). bu.edu.eg Ethyl 3-(dimethylamino)acrylate serves as a versatile three-carbon synthon in such reactions, leading to various pyrimidine derivatives. For example, its reaction with S-methylisothiourea leads to the formation of 2-methylthio-4-hydroxypyrimidine-5-carboxylic acid esters.

Carbostyrils (Quinolinones): One of the most significant applications of ethyl 3-(dimethylamino)acrylate is in the synthesis of quinolone antibiotics, a class of drugs that feature a carbostyril (or 4-quinolone) core. It serves as a key intermediate in the synthesis of the main quinoline ring. google.com The process typically involves the reaction of an appropriately substituted aniline (B41778) with ethyl 3-(dimethylamino)acrylate to form an enamine intermediate, which is then cyclized, often thermally or under acidic conditions, to construct the core structure of these important antibacterial agents.

Imidazolinones: Imidazolinone derivatives, known for their application as herbicides, can be synthesized using multi-step pathways where acrylate-type structures serve as foundational synthons. The synthesis involves the construction of the five-membered ring containing two nitrogen atoms, a class of compounds that has been explored for various biological activities.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Ethyl 3-(Dimethylamino)acrylate and its Derivatives

| Heterocycle Class | Reactant(s) | Key Reaction Type | Application of Product |

|---|---|---|---|

| Pyrroles | Tosylmethyl isocyanide (TosMIC) | [3+2] Cycloaddition | Pharmaceutical scaffolds mdpi.com |

| Pyrimidines | Amidines, Guanidines, Ureas | Condensation/Cyclization | Biologically active molecules bu.edu.eg |

| Carbostyrils (Quinolones) | Substituted Anilines | Michael Addition/Cyclization | Antibacterial agents google.com |

Construction of Oxygen-Containing Heterocycles

The application of ethyl 3-(dimethylamino)acrylate in the synthesis of oxygen-containing heterocycles such as pyrones, furans, or coumarins is not as extensively documented as for their nitrogenous counterparts. However, its activated double bond and ester functionality suggest its potential as a partner in cycloaddition or condensation reactions with oxygen-containing nucleophiles to form various oxygenated ring systems.

Formation of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are crucial in medicinal chemistry due to their wide range of biological activities. arkat-usa.org While direct, well-established methods for synthesizing sulfur heterocycles like thiophenes or thiazoles starting from ethyl 3-(dimethylamino)acrylate are not widely reported, the inherent reactivity of the molecule allows for its potential use. Plausible synthetic routes could involve Michael addition of sulfur nucleophiles followed by intramolecular cyclization to yield sulfur-containing rings.

Multi-component Reactions Facilitated by Ethyl 3-(Dimethylamino)acrylate

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govwindows.net Ethyl 3-(dimethylamino)acrylate is an excellent substrate for MCRs due to its multiple reactive sites. It can act as a versatile C3 synthon, reacting sequentially with different nucleophiles in one pot to rapidly build complex heterocyclic frameworks. This approach is particularly powerful for generating libraries of structurally diverse molecules for drug discovery, as it allows for the introduction of multiple points of diversity in a single, efficient operation. nih.gov

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

Ethyl 3-(dimethylamino)acrylate is a vital intermediate in the fine chemical industry, particularly for producing active ingredients for the pharmaceutical and agrochemical sectors. chemicalbook.comlookchem.com Its utility stems from its ability to efficiently introduce a functionalized three-carbon chain, which is a common motif in many bioactive molecules.

Precursors for Biologically Active Molecules

The most prominent role of ethyl 3-(dimethylamino)acrylate as a precursor is in the synthesis of the quinolone and carbostyril family of antibacterial drugs. google.com These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for DNA replication. The straightforward and high-yielding synthesis pathways involving this acrylate have made it an indispensable component in the large-scale production of these life-saving medicines. google.com Furthermore, derivatives of this compound are used in the synthesis of other biologically active molecules, including certain antiepileptic drugs and agrochemicals like herbicides and dyestuffs. chemicalbook.comresearchgate.net

Table 2: Applications of Ethyl 3-(Dimethylamino)acrylate as a Chemical Intermediate

| Industry | Product Class | Specific Example | Reference |

|---|---|---|---|

| Pharmaceutical | Antibacterials | Quinolone/Carbostyril Drugs | google.com |

| Pharmaceutical | Antiepileptics | Rufinamide (from derivatives) | researchgate.net |

| Agrochemical | Herbicides | Imidazolinone-based compounds | |

| Dyestuff | Dyes | Various | chemicalbook.com |

Synthesis of Specific Drug Compounds (e.g., Antibacterial Agents, Floxacin Intermediates)

Ethyl 3-(dimethylamino)acrylate serves as a crucial intermediate in the synthesis of various drug compounds, particularly antibacterial agents. Its unique chemical structure allows for its incorporation into complex molecules, making it a valuable building block in medicinal chemistry.

One of the significant applications of this compound is in the production of quinolone antibacterial drugs. google.com Quinolones are a class of broad-spectrum antibiotics that are synthesized through multi-step processes where ethyl 3-(dimethylamino)acrylate is a key starting material. For instance, it is a known intermediate in the preparation of ofloxacin, a widely used fluoroquinolone antibiotic. google.com The synthesis of ofloxacin involves reacting ethyl 3-(dimethylamino)acrylate with other chemical entities to construct the core structure of the drug. google.com

Beyond the floxacin family, the broader class of acrylate derivatives, including those related to ethyl 3-(dimethylamino)acrylate, are explored for their potential in creating novel antimicrobial agents. Research has shown that polymers derived from similar acrylate monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), exhibit antibacterial properties. nih.govresearchgate.netresearchgate.net These polymers can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity is often attributed to the presence of the tertiary amine group, which can be quaternized to enhance its antimicrobial efficacy. researchgate.net

The versatility of the acrylate scaffold allows for the synthesis of a diverse range of compounds with potential antibacterial applications. Scientists continue to investigate new ways to modify and incorporate acrylate derivatives into drug discovery pipelines, aiming to develop new and more effective treatments for bacterial infections. mdpi.com

Table 1: Examples of Antibacterial Agents and Intermediates Synthesized from Acrylate Derivatives

| Compound/Intermediate | Starting Acrylate Derivative | Therapeutic Class | Key Research Finding |

| Ofloxacin Intermediate | Ethyl 3-(dimethylamino)acrylate | Fluoroquinolone Antibacterial | Utilized as a key building block in the multi-step synthesis of ofloxacin. google.com |

| Quinolone Antibacterials | Ethyl 3-(dimethylamino)acrylate | Quinolone Antibacterial | Serves as an important fine chemical intermediate for the synthesis of this class of drugs. google.com |

| Antibacterial Copolymers | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Antibacterial Polymer | Copolymers of DMAEMA and methyl methacrylate show effective antibacterial activity against E. coli and S. aureus. nih.gov |

| Quaternary Ammonium Polymers | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Antibacterial Polymer | Homopolymers of quaternized DMAEMA exhibit significantly stronger antibacterial activity than the monomer. researchgate.net |

Development of Enzyme Inhibitors (e.g., HIV Integrase Inhibitors)

The structural framework of acrylate derivatives is also being leveraged in the design and synthesis of enzyme inhibitors, a critical area of drug development for various diseases, including HIV. Specifically, compounds containing the acrylate moiety have been investigated as potential inhibitors of HIV integrase. nih.gov

HIV integrase is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV) by inserting the viral DNA into the host cell's genome. nih.govwikipedia.org Inhibiting this enzyme is a key therapeutic strategy for managing HIV infection. nih.gov

Research has focused on designing novel molecules that can bind to the active site of HIV integrase and block its function. In this context, 2-hydroxy-3-heteroaryl acrylic acid derivatives have been synthesized and evaluated as a new series of HIV integrase inhibitors. nih.gov These compounds have shown inhibitory concentrations (IC50s) ranging from the nanomolar to the micromolar scale in enzymatic assays, indicating their potential as effective inhibitors. nih.gov

While the direct use of ethyl 3-(dimethylamino)acrylate in a marketed HIV integrase inhibitor is not explicitly detailed, its underlying acrylate structure is a key component of these experimental drug candidates. The development of these inhibitors involves sophisticated drug design strategies, including pharmacophore modeling, to understand the structure-activity relationships and to optimize the inhibitory activity of the compounds. nih.gov The goal is to create potent and selective inhibitors that can be developed into new antiretroviral therapies. hiv.gov

Table 2: Acrylate Derivatives in the Development of HIV Integrase Inhibitors

| Inhibitor Class | Core Structure | Target Enzyme | Significance in Drug Development |

| 2-hydroxy-3-heteroaryl acrylic acid derivatives | Acrylate | HIV Integrase | A novel series of inhibitors with potent enzymatic inhibition, providing a basis for designing new anti-HIV agents. nih.gov |

Applications in Polymer Chemistry

Use as a Monomer in Polymer Synthesis

Ethyl 3-(dimethylamino)acrylate and related acrylate monomers are valuable components in polymer chemistry due to their ability to undergo polymerization and copolymerization reactions. These monomers can be used to synthesize a wide variety of polymers with tailored properties and functionalities.

Acrylate monomers, in general, are used to produce polyacrylates through processes like free radical polymerization. rsc.org For instance, 2-(dimethylamino)ethyl methacrylate (DMAEMA), a structurally similar monomer, is used to synthesize homopolymers and copolymers. nih.govresearchgate.net These polymerization reactions can be carried out in aqueous media using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and architecture. researchgate.net

The polymers derived from these monomers often possess unique properties. For example, polymers of DMAEMA are known to be stimuli-responsive, meaning they can change their properties in response to external factors like pH and temperature. mdpi.com This makes them suitable for a range of applications, including in the development of "smart" materials.

The inclusion of the dimethylamino group in the monomer structure imparts specific functionalities to the resulting polymer. This group can be quaternized to create cationic polyelectrolytes, which have applications in areas such as gene delivery and as antimicrobial agents. researchgate.netmdpi.com

Table 3: Polymerization of Acrylate Monomers

| Monomer | Polymerization Technique | Resulting Polymer | Key Properties/Applications |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Free Radical Polymerization | Poly(DMAEMA-co-MMA) | Antibacterial, antifouling. nih.gov |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | RAFT Polymerization | PDMAEMA homopolymers | Stimuli-responsive, used as macro-chain transfer agents. researchgate.net |

| Acrylate Monomers (General) | Various | Polyacrylates | Used in paints, textiles, adhesives, and pharmaceuticals. researchgate.net |

Role as a Photoinitiator in Photopolymerization Reactions

In addition to being used as monomers, certain acrylate derivatives can play a role in initiating polymerization reactions, particularly photopolymerization. Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is a key technology in areas like coatings, adhesives, and 3D printing. wikipedia.orgnih.gov

A photoinitiator is a molecule that absorbs light and generates reactive species, such as free radicals, which then initiate the polymerization of monomers. wikipedia.org While ethyl 3-(dimethylamino)acrylate itself is not a primary photoinitiator, related compounds with similar functional groups are used in photoinitiating systems.

For example, ethyl 4-(dimethylamino)benzoate (EDB), which also contains a dimethylamino group, is used as a co-initiator in Type II photoinitiating systems. researchgate.net In these systems, the co-initiator works in conjunction with a primary photoinitiator to generate the radicals needed for polymerization.

Furthermore, there is research into self-initiating photopolymerization reactions where certain monomers, under UV exposure, can initiate the polymerization without the need for a separate photoinitiator. radtech.org This highlights the diverse roles that acrylate derivatives can play in the field of polymer chemistry, extending beyond their function as simple building blocks.

The development of new and more efficient photoinitiating systems is an active area of research, with the goal of improving the speed and efficiency of photopolymerization processes for various industrial applications. nih.gov

Derivatization Strategies for Functional Group Transformations

Selective Modification of the Ester Group

The ester group in ethyl 3-(dimethylamino)acrylate is a key functional group that can be selectively modified to create a variety of new compounds with different properties and applications. This process, known as derivatization, is a fundamental strategy in synthetic organic chemistry.

One common transformation of the ester group is hydrolysis, which involves reacting the ester with water in the presence of an acid or a base to produce the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis and allows for the introduction of a carboxylic acid functionality, which can then be used in further reactions, such as amide bond formation.

Another important reaction is transesterification, where the ethyl group of the ester is exchanged for a different alcohol group. This reaction is typically catalyzed by an acid or a base and is used to synthesize different esters of 3-(dimethylamino)acrylic acid. For example, the transesterification of methyl methacrylate with dimethylaminoethanol (B1669961) is used to prepare 2-dimethylaminoethyl acrylate, a related and important monomer. researchgate.net

The ability to selectively modify the ester group without affecting other parts of the molecule is crucial for the synthesis of complex molecules. These derivatization strategies significantly expand the utility of ethyl 3-(dimethylamino)acrylate as a versatile synthetic intermediate, enabling the creation of a wide range of compounds for various applications in materials science and medicinal chemistry.

Reactions at the Enamine System

The enamine functionality in ethyl 3-(dimethylamino)acrylate renders the β-carbon nucleophilic, making it susceptible to attack by a wide range of electrophiles. This reactivity is central to its application as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic systems. The electron-donating dimethylamino group increases the electron density of the double bond, facilitating reactions that would not occur with a simple acrylate ester.

A primary application of this reactivity is in cycloaddition and condensation reactions to form substituted heterocycles. Ethyl 3-(dimethylamino)acrylate serves as a three-carbon synthon in these syntheses. For instance, it is widely used in the preparation of pyrazoles, pyrimidines, and pyridines. nih.govresearchgate.net

Synthesis of Pyrazoles: The reaction of ethyl 3-(dimethylamino)acrylate with hydrazine derivatives is a common method for synthesizing pyrazole compounds. In this reaction, the hydrazine acts as a dinucleophile, initially attacking the β-carbon of the enamine, followed by an intramolecular cyclization and elimination of dimethylamine (B145610) to yield the pyrazole ring. This method provides a regioselective route to substituted pyrazoles. nih.gov

Synthesis of Pyrimidines: Pyrimidines can be synthesized by reacting ethyl 3-(dimethylamino)acrylate with amidines, guanidines, or urea. bu.edu.egnih.gov The reaction proceeds through a condensation mechanism where the N-C-N fragment of the amidine or related compound reacts with the β-ketoester equivalent provided by the enamine system. This leads to the formation of the six-membered pyrimidine ring. bu.edu.egresearchgate.net

Synthesis of Pyridines: The synthesis of pyridine derivatives can be achieved through various strategies involving ethyl 3-(dimethylamino)acrylate. One approach involves its reaction with compounds containing an active methylene (B1212753) group in the presence of an ammonia (B1221849) source, leading to the formation of the pyridine ring through a series of condensation and cyclization steps.

| Heterocycle | Reactant(s) | General Reaction Type |

|---|---|---|

| Pyrazoles | Hydrazine derivatives | Condensation/Cyclization |

| Pyrimidines | Amidines, Guanidine, Urea | Condensation/Cyclization bu.edu.egnih.gov |

| Pyridines | Active methylene compounds, Ammonia source | Condensation/Cyclization |

Transformations of the Dimethylamino Moiety

While the reactivity at the enamine's β-carbon is predominant, the dimethylamino group itself can undergo transformations, primarily acting as a leaving group in substitution reactions. This allows for the introduction of other functional groups at the β-position of the acrylate backbone.

The dimethylamino group is not an ideal leaving group on its own. Its transformation typically requires activation to enhance its leaving group ability. This can be achieved by protonation under acidic conditions or by reaction with an activating agent. For instance, reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) have been used to activate the dimethylamino group in similar systems, facilitating its substitution by nucleophiles. rmit.edu.vnacs.org

Once activated, the enamine system can undergo nucleophilic substitution where various nucleophiles displace the dimethylamino group. This provides a pathway to a diverse range of β-substituted acrylates. For example, reaction with amines can lead to transamination products, where a different secondary or primary amine replaces the dimethylamino group. This is particularly useful for synthesizing derivatives with tailored electronic or steric properties.

| Reaction Type | Reactant/Condition | Product Type |

|---|---|---|

| Nucleophilic Substitution (Transamination) | Primary or Secondary Amines | β-Aminoacrylates |

| Nucleophilic Substitution | Other Nucleophiles (e.g., thiols, carbanions) | β-Substituted Acrylates |

Computational and Spectroscopic Characterization of Ethyl 3 Dimethylamino Acrylate and Its Reaction Products

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For Ethyl 3-(dimethylamino)acrylate, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

In a study of ethyl 2-cyano-3-N,N-dimethylamino acrylate (B77674), the molecular geometry and NMR chemical shift values were calculated using the density functional theory (DFT/B3LYP) method with the 6-31G(d) basis set and compared with experimental data, showing good agreement. researchgate.net

The ¹H NMR spectrum of Ethyl 3-(dimethylamino)acrylate in deuterated chloroform (B151607) (CDCl₃) would be expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the vinylic protons, and the N,N-dimethyl protons. The chemical shifts and coupling constants of the vinylic protons are particularly informative about the stereochemistry (E/Z isomerism) of the double bond.

Similarly, the ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, the carbons of the ethyl group, and the N,N-dimethyl carbons can be assigned based on their electronic environments. For instance, a study on ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate identified the chemical shifts for various carbon atoms in the molecule using DMSO-d6 as a solvent. sci-hub.se

The hydrolysis of N,N'-(dimethylamino)ethyl acrylate (DMAEA) functionalized polymeric stars has been investigated using ¹H NMR spectroscopy, which proved to be a valuable tool for monitoring the reaction kinetics. rsc.org The self-catalyzed hydrolysis of linear homopolymers of DMAEA has also been studied in-depth, where the rate of hydrolysis was found to be independent of both the pH of the solution and the molecular weight of the polymer. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Ethyl 3-(Dimethylamino)acrylate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| =CH-CO | ~5.0 | Doublet |

| =CH-N | ~7.5 | Doublet |

| N(CH₃)₂ | ~2.9 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(Dimethylamino)acrylate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | ~14 |

| C H₂ (ethyl) | ~60 |

| C =O | ~168 |

| =C H-CO | ~90 |

| =C H-N | ~150 |

| N(C H₃)₂ | ~40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. The IR spectrum of Ethyl 3-(dimethylamino)acrylate is expected to show characteristic absorption bands for the C=O stretching of the ester group, the C=C stretching of the alkene, and the C-N stretching of the amine. thermofisher.comfishersci.com

A study on ethyl 2-cyano-3-N,N-dimethylamino acrylate involved the use of infrared spectroscopy to study its structural and spectral characteristics. researchgate.net The vibrational frequencies were also calculated using density functional theory, which aided in the assignment of the experimental bands. researchgate.net The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. nih.gov The region around 3000 cm⁻¹ in Raman spectra is often dominated by C-H stretching, which is weak in IR spectra. nih.gov

Raman spectroscopy can provide additional information, particularly for the symmetric vibrations and the C=C bond. The vibrational structure of ionic liquids containing the 1-ethyl-3-methylimidazolium (B1214524) cation has been investigated using both ATR infrared and Raman spectroscopy. nih.govnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Ethyl 3-(Dimethylamino)acrylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1700-1720 |

| C=C (alkene) | Stretch | 1620-1640 |

| C-N (amine) | Stretch | 1150-1250 |

| C-O (ester) | Stretch | 1050-1150 |

| C-H (alkane/alkene) | Stretch | 2850-3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of Ethyl 3-(dimethylamino)acrylate is 143.18 g/mol . sigmaaldrich.com

The mass spectrum of Ethyl 3-(dimethylamino)acrylate would show a molecular ion peak (M⁺) at m/z 143. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 98, or the loss of the ethyl group (-CH₂CH₃) from the ester. Another prominent fragmentation pathway could be the cleavage of the dimethylamino group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the fragments, which helps in confirming their elemental composition. ed.ac.uk

In a study of ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, mass spectrometry was used to confirm the molecular structure of the crystal. sci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Ethyl 3-(dimethylamino)acrylate, with its conjugated system of a double bond and a carbonyl group, is expected to have a significant UV absorption. The presence of the dimethylamino group, an auxochrome, is likely to cause a bathochromic (red) shift of the maximum absorption wavelength (λ_max).

UV-Vis spectroscopy is a widely used technique for determining the size and shape of metal nanoparticles and for monitoring the kinetics of reactions. tandfonline.com In a study on ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, the absorption properties were analyzed by UV-Vis absorption spectroscopy, and the molar extinction coefficient was calculated. sci-hub.se The emission behavior of this compound was also analyzed by photoluminescence spectroscopy, which showed fluorescence in the visible region due to an n → π* transition. sci-hub.se

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular structure, vibrational frequencies, and reactivity of Ethyl 3-(dimethylamino)acrylate and related compounds. researchgate.net

DFT calculations, specifically using the B3LYP functional with the 6-31G(d) basis set, have been employed to calculate the molecular geometry, vibrational frequencies, and NMR chemical shifts of ethyl 2-cyano-3-N,N-dimethylamino acrylate. researchgate.net The results of these calculations were found to be in good agreement with experimental data. researchgate.net Such calculations can also predict the relative stabilities of different conformations, such as the s-cis and s-trans isomers. researchgate.net For ethyl 2-cyano-3-N,N-dimethylamino acrylate, the s-cis isomer was found to be more stable. researchgate.net

Furthermore, DFT can be used to study the effect of solvents on the molecular properties and to understand the electronic transitions observed in UV-Vis spectra. The planarity of the molecule and the stabilizing effects of intramolecular and intermolecular interactions can also be investigated through these computational methods. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals is a critical parameter for assessing molecular stability and reactivity.

For enamino esters like ethyl 3-(dimethylamino)acrylate, the HOMO is typically characterized by a significant contribution from the nitrogen lone pair and the π-system of the carbon-carbon double bond, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is generally centered on the acrylate portion of the molecule, specifically the carbon-carbon double bond in conjugation with the carbonyl group, which is the site for nucleophilic attack.

The HOMO-LUMO gap is also a key factor in the molecule's optical properties. A smaller gap often corresponds to absorption of light at longer wavelengths. Theoretical calculations, often employing Density Functional Theory (DFT) at levels such as B3LYP, are instrumental in predicting these orbital energies and the resulting electronic transitions. academie-sciences.fr

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 1: Calculated Reactivity Descriptors for a Model β-Enamino Ester

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

These parameters, calculated from the frontier orbital energies, provide a comprehensive picture of the molecule's reactivity profile.

Conformational Analysis and Tautomerism

Conformational Analysis

The conformational flexibility of ethyl 3-(dimethylamino)acrylate is primarily associated with rotation around several single bonds, including the C-O, C-C, and C-N bonds. The planarity of the enamine system (N-C=C-C=O) is favored due to the delocalization of the nitrogen lone pair electrons into the π-system of the acrylate. This delocalization imparts a degree of double bond character to the C-N and C-C single bonds, leading to a more rigid structure.

Computational studies on similar systems can be used to predict the most stable conformers. lumenlearning.com The relative energies of different conformers are influenced by a combination of electronic effects (conjugation) and steric interactions between the substituents. For ethyl 3-(dimethylamino)acrylate, the s-trans and s-cis conformers with respect to the C-C single bond of the acrylate moiety are of particular interest. Steric hindrance between the ethyl group and the dimethylamino group can influence the preference for one conformer over the other.

Tautomerism

Ethyl 3-(dimethylamino)acrylate, as a β-enamino ester, can theoretically exist in equilibrium with its imine tautomer. numberanalytics.comwikipedia.org This imine-enamine tautomerism involves the migration of a proton from the α-carbon to the nitrogen atom, with a corresponding shift of the double bonds. youtube.com

However, for N,N-disubstituted enamines such as ethyl 3-(dimethylamino)acrylate, the enamine form is generally the overwhelmingly stable tautomer. The absence of a proton on the nitrogen atom in the enamine form prevents the direct intramolecular proton transfer required for tautomerization to the corresponding iminium ion.

Computational studies on related β-enamino esters and enaminones have shown that the relative stability of the tautomers is highly dependent on the substitution pattern and the solvent environment. academie-sciences.frnih.govresearchgate.netresearchgate.net In general, electron-donating groups on the nitrogen and electron-withdrawing groups on the carbonyl carbon stabilize the enamine form through enhanced conjugation. Theoretical calculations can be employed to determine the relative energies of the tautomers and the energy barrier for their interconversion. researchgate.net For ethyl 3-(dimethylamino)acrylate, the enamine tautomer is the dominant and, for most practical purposes, the only significant species present.

Computational Modeling of Reaction Pathways and Transition States

Ethyl 3-(dimethylamino)acrylate is a versatile intermediate in organic synthesis, primarily acting as a nucleophile. Its high reactivity is attributed to the electron-donating dimethylamino group, which increases the electron density at the α-carbon. A common and well-studied reaction involving enamines is the Michael addition, where the enamine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Computational modeling, particularly using DFT methods, is a powerful tool for elucidating the mechanisms of such reactions. These calculations can map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For the Michael addition of ethyl 3-(dimethylamino)acrylate to a generic Michael acceptor, the reaction is expected to proceed through the following key steps:

Nucleophilic Attack: The α-carbon of the enamine attacks the β-carbon of the Michael acceptor. This is typically the rate-determining step. Computational modeling can locate the transition state for this C-C bond formation. Analysis of the transition state geometry provides insights into the factors controlling the stereoselectivity of the reaction. researchgate.net

Formation of an Iminium Ion Intermediate: The initial addition product is an iminium ion, which is in equilibrium with a new enamine.

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the iminium ion to afford the final 1,5-dicarbonyl compound.

Table 2: Key Aspects of Computational Modeling of the Michael Addition

| Aspect | Description |

| Transition State Geometry | The geometry of the transition state reveals the bond-forming and bond-breaking processes. For the Michael addition, this would show the partial formation of the new C-C bond and the rehybridization of the involved carbon atoms. |

| Activation Energy (ΔG‡) | The calculated energy barrier for the reaction determines the reaction rate. A lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔGrxn) | The overall free energy change of the reaction indicates whether the reaction is thermodynamically favorable. |

| Stereoselectivity | By comparing the activation energies of the transition states leading to different stereoisomers, the stereochemical outcome of the reaction can be predicted. researchgate.net |

Computational studies on similar enamine reactions have provided detailed mechanistic insights, including the role of catalysts and the origins of stereocontrol. researchgate.netresearchgate.net These models serve as a valuable predictive tool for designing new reactions and optimizing existing synthetic protocols involving ethyl 3-(dimethylamino)acrylate.

Integration of Green Chemistry Principles in Ethyl 3 Dimethylamino Acrylate Chemistry

Solvent-Free Reaction Conditions

The ideal green synthesis operates without the need for solvents, which contribute significantly to chemical waste. While many conventional methods for synthesizing Ethyl 3-(Dimethylamino)acrylate employ organic solvents like ethanol (B145695), tetrahydrofuran, or dichloromethane, the literature also points toward methods that align with the principle of reducing solvent use. prepchem.comgoogle.com One documented approach involves heating a mixture of a Vilsmeier reagent with ketene (B1206846) diethyl acetal (B89532) and triethylamine (B128534) at 60°C. chemicalbook.com Although this specific example uses triethylamine as a reagent and hexane (B92381) for extraction, it highlights a move towards minimizing the use of traditional bulk solvents in the reaction phase itself. The ultimate goal in green chemistry is to eliminate auxiliary substances like solvents wherever possible. When solvents are necessary, the preference is for those that are non-hazardous and can be recycled.

Water as a Reaction Medium

Utilizing water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. In the synthesis of Ethyl 3-(Dimethylamino)acrylate, water has been successfully incorporated as a medium. One industrial preparation method involves the reaction of ethyl acetate (B1210297) with a 40% aqueous solution of dimethylamine (B145610) and formic acid. guidechem.com Another procedure utilizes a 35% aqueous solution of dimethylamine hydrochloride to react with ethyl formyl acetate. guidechem.com These methods demonstrate the feasibility of using aqueous solutions, which significantly reduces the reliance on volatile and often hazardous organic solvents.

Table 1: Use of Aqueous Reagents in Synthesis

| Reactant | Aqueous Medium | Role in Synthesis | Reference |

|---|---|---|---|

| Dimethylamine | 40% aqueous solution | Reactant with ethyl acetate and formic acid | guidechem.com |

| Dimethylamine hydrochloride | 35% aqueous solution | Reactant with ethyl formyl acetate | guidechem.com |

Enhanced Atom Economy in Synthetic Routes

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a greener process with less waste.

A significant advancement in the synthesis of Ethyl 3-(Dimethylamino)acrylate is a "one-pot" method using ethyl acetate, dimethylamine, and carbon monoxide as primary raw materials. google.com This process, conducted under the influence of specific catalysts, achieves a total yield of over 95%, demonstrating a very high utilization rate of the starting materials. google.com This stands in contrast to older methods that had lower yields and poorer atom economy. For instance, a traditional approach involving the reaction of ethyl propiolate with dimethylamine, while effective, may not achieve the same level of atom efficiency as modern, optimized one-pot syntheses. prepchem.com

Table 2: Comparison of Atom Economy in Different Synthetic Routes

Note: This example uses diethylamine, but illustrates the principle for the analogous dimethylamine reaction.

Reduction of By-product Formation

A direct consequence of enhanced atom economy is the reduction of by-products and waste. The goal is to design synthetic routes where the vast majority of atoms from the reactants end up in the product, not in unwanted side products.